E3 ligase Ligand-Linker Conjugates 4

Catalog No.
S006858
CAS No.
M.F
C32H47N7O8S
M. Wt
689.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 4

Product Name

E3 ligase Ligand-Linker Conjugates 4

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47N7O8S

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C32H47N7O8S/c1-22-28(48-21-35-22)24-7-5-23(6-8-24)18-34-30(42)26-17-25(40)19-39(26)31(43)29(32(2,3)4)37-27(41)20-47-16-15-46-14-13-45-12-11-44-10-9-36-38-33/h5-8,21,25-26,29,40H,9-20H2,1-4H3,(H,34,42)(H,37,41)/t25-,26+,29-/m1/s1

InChI Key

UFMONCFLONVNNI-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN=[N+]=[N-])O

Description

E3 ligase Ligand-Linker Conjugates 4 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

E3 ligase Ligand-Linker Conjugates 4 (E3-LLC-4) are a class of molecules used in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel approach to drug discovery that hijack the cell's natural protein degradation machinery to eliminate unwanted proteins. E3-LLC-4 consists of two key components:

  • E3 Ligase Ligand: This part of the molecule binds specifically to an E3 ubiquitin ligase, an enzyme that plays a crucial role in tagging proteins for degradation [].
  • Linker: This section connects the E3 ligase ligand to another molecule, typically a ligand that binds to the target protein for degradation [].

There are several variations of E3-LLC-4 with different E3 ligase specificities and linker lengths, allowing researchers to tailor PROTACs for diverse targets [].


Molecular Structure Analysis

  • The E3 ligase ligand moiety will have a structure complementary to the binding pocket of a specific E3 ligase [].
  • The linker region is usually a flexible chain of atoms, often polyethylene glycol (PEG) of varying lengths, which allows spatial freedom for the target protein to interact with the E3 ligase [].

Chemical Reactions Analysis

Target Protein (T) + E3-LLC-4 (L) --> T-L Complex

This complex formation brings the target protein in close proximity to the E3 ligase, which then facilitates the transfer of ubiquitin molecules onto the target protein. Ubiquitination marks the protein for degradation by the proteasome, a cellular machinery that breaks down unwanted proteins [].


Physical And Chemical Properties Analysis

  • Soluble in organic solvents due to the linker region [].
  • Have a moderate molecular weight depending on the E3 ligase ligand and linker length [].

E3-LLC-4s play a critical role in PROTAC-mediated targeted protein degradation. Here's the mechanism:

  • The E3 ligase ligand moiety in E3-LLC-4 binds to its specific E3 ligase [].
  • The linker region allows the target protein to interact with the E3-LLC-4-bound E3 ligase, forming a ternary complex [].
  • The E3 ligase recognizes the target protein brought into close proximity and attaches ubiquitin molecules to it [].
  • Ubiquitinated target protein is then recognized and degraded by the proteasome, effectively removing the unwanted protein from the cell [].

As E3-LLC-4s are building blocks for PROTACs, their safety profile depends on the specific target protein and the chosen E3 ligase. PROTACs are a relatively new technology, and their safety profile in humans is still under investigation []. However, potential safety concerns include:

  • Off-target effects: The E3 ligase ligand or target protein ligand might interact with unintended targets, leading to unwanted side effects [].
  • Immune response: The body's immune system might recognize PROTACs as foreign molecules and trigger an immune response [].

E3 Ligase Ligand-Linker Conjugates 4 (E3 LLC-4) is a synthetic molecule designed for use in Proteolysis Targeting Chimeric Molecules (PROTAC) technology []. PROTACs are a novel class of drugs that hijack the cell's natural protein degradation machinery to remove unwanted proteins. E3 LLC-4 represents one of the building blocks used to construct a complete PROTAC molecule.

Composition of E3 LLC-4

E3 LLC-4 is a conjugate, meaning it combines two functional moieties:

  • E3 Ligase Ligand

    This portion of the molecule specifically binds to an E3 ubiquitin ligase []. E3 ligases are enzymes that play a crucial role in the ubiquitin-proteasome system, tagging proteins for degradation. In E3 LLC-4, the specific E3 ligase ligand is typically designed to target the Von Hippel-Lindau (VHL) E3 ligase, although other E3 ligase targeting ligands can be used [].

  • Linker

    E3 LLC-4 also contains a linker molecule. This linker acts as a spacer, connecting the E3 ligase ligand to another moiety that will be attached later [, ]. The linker in E3 LLC-4 is often a polyethylene glycol (PEG) unit with a specific length, such as 4 units in this case. The linker plays a critical role in the function of the PROTAC by allowing for optimal interaction between the target protein and the E3 ligase [].

E3 LLC-4 in PROTAC Design

E3 LLC-4 serves as a starting point for the synthesis of a complete PROTAC molecule. To achieve protein degradation, another critical component needs to be conjugated to the E3 LLC-4:

  • Target Protein Ligand: A ligand specific to the protein desired for degradation is attached to the free end of the linker in E3 LLC-4. This creates a bifunctional molecule that can bind to both the target protein and the E3 ligase simultaneously []. When this binding occurs, the target protein is brought into close proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation by the proteasome.
Involving E3 ligase Ligand-Linker Conjugates 4 center around the formation of covalent bonds between the target protein and the E3 ligase. This process typically involves:

  • Ubiquitination: The conjugate binds to the target protein and subsequently recruits an E3 ligase, which catalyzes the transfer of ubiquitin moieties to the target, marking it for degradation.
  • Hydrolysis: The PEG linker can undergo hydrolysis under physiological conditions, facilitating the release of the target protein from the conjugate post-degradation .

E3 ligase Ligand-Linker Conjugates 4 exhibit significant biological activity by enabling selective degradation of proteins involved in various diseases, particularly cancer. By targeting specific proteins for degradation, these compounds can modulate cellular pathways effectively. The biological activity is largely dependent on:

  • Selectivity: The choice of ligands allows for precise targeting of proteins implicated in disease processes.
  • Efficiency: The PEG linker enhances cellular uptake and solubility, contributing to improved degradation rates .

The synthesis of E3 ligase Ligand-Linker Conjugates 4 typically involves several key steps:

  • Synthesis of E3 Ligase Ligands: These ligands are synthesized using standard organic chemistry techniques, often involving coupling reactions.
  • Linker Attachment: A PEG linker is chemically coupled to the E3 ligase ligand using methods such as:
    • Esterification: To form ester bonds between carboxylic acid groups on the linker and hydroxyl groups on the ligand.
    • Click Chemistry: Utilizing azide-alkyne cycloaddition for efficient conjugation.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

E3 ligase Ligand-Linker Conjugates 4 have diverse applications, particularly in:

  • Cancer Therapy: Targeting oncogenic proteins for degradation to inhibit tumor growth.
  • Drug Development: Serving as a platform for developing novel therapeutics that leverage the PROTAC mechanism.
  • Biochemical Research: Facilitating studies on protein function and regulation through targeted degradation .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 4 focus on understanding how these compounds engage with their target proteins and E3 ligases. Techniques employed include:

  • Surface Plasmon Resonance (SPR): To measure binding affinities between the conjugate and target proteins.
  • Co-immunoprecipitation: To confirm interactions in cellular contexts.
  • Mass Spectrometry: For analyzing ubiquitination patterns post-treatment with the conjugate .

E3 ligase Ligand-Linker Conjugates 4 can be compared with several other compounds in terms of structure and function. Here are some similar compounds:

Compound NameUnique Features
Thalidomide-O PEG4 Propionic AcidKnown for immunomodulatory effects alongside PROTAC use
Pomalidomide PEG4 Phenyl AmineExhibits anti-cancer properties through similar mechanisms
VHL Ligand-Linker ConjugatesUtilizes different E3 ligases but follows similar degradation pathways

Uniqueness of E3 Ligase Ligand-Linker Conjugates 4

What sets E3 ligase Ligand-Linker Conjugates 4 apart is its specific design tailored for enhanced solubility and bioavailability through its PEG linker. This feature allows for improved pharmacokinetics compared to other compounds that may not incorporate such linkers effectively. Additionally, its ability to selectively target specific proteins provides a strategic advantage in therapeutic applications over more generalized approaches seen in other similar compounds .

XLogP3

2.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

689.32068266 g/mol

Monoisotopic Mass

689.32068266 g/mol

Heavy Atom Count

48

Dates

Modify: 2023-08-15
[1]. Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology (2015), 10(8), 1770-1777.

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